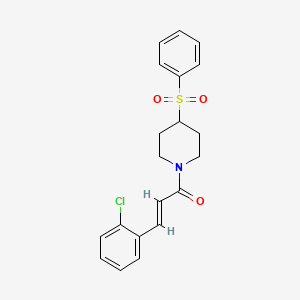

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-11,18H,12-15H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCJMSUIYMKSCL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one, a compound with the molecular formula C20H20ClNO3S, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorophenyl and phenylsulfonyl groups. The process is characterized by various organic reactions that ensure high yields and purity. For example, one study reported a yield of 85% for a related compound synthesized through a series of reactions involving hydrazine hydrate and methanol .

Biological Activity Overview

The biological activity of (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one has been evaluated across several parameters:

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains:

- Salmonella typhi : Moderate to strong activity.

- Bacillus subtilis : Moderate to strong activity.

- Other tested strains include Escherichia coli and Staphylococcus aureus , where it showed weaker effects .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor for several enzymes:

- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for treating neurodegenerative diseases.

- Urease : Exhibited potent inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria .

Case Studies

Several studies have highlighted the pharmacological potential of compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one:

- Antibacterial Screening : A study synthesized derivatives and tested their antibacterial efficacy. The results indicated that compounds with a similar piperidine nucleus had enhanced antibacterial properties, particularly against Gram-negative bacteria .

- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of related compounds, reporting IC50 values for AChE ranging from 0.63 to 2.14 µM for the most active derivatives, highlighting their potential in treating Alzheimer's disease .

The mechanism underlying the biological activities of (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one is thought to involve interactions with specific enzymes and bacterial membranes. Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, inhibiting their function and leading to antibacterial effects .

Data Table: Biological Activity Summary

| Activity Type | Tested Strains/Enzymes | Results |

|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to strong activity |

| Bacillus subtilis | Moderate to strong activity | |

| Escherichia coli | Weak to moderate activity | |

| Staphylococcus aureus | Weak to moderate activity | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition (IC50 < 3 µM) |

| Urease | Potent inhibition |

Preparation Methods

Cyclocondensation of Sulfone-Containing Diketones

Piperidine rings bearing sulfonyl groups are often synthesized via cyclocondensation reactions. A diketone precursor, such as 1,5-diphenyl-1,5-diketosulfone, reacts with ammonium acetate in acetic acid to yield 4-(phenylsulfonyl)piperidin-4-ol, which is subsequently dehydrated to form the sulfone-substituted piperidine. This method mirrors the synthesis of 2,6-diarylpiperidin-4-ones reported by Arulraj et al., where recrystallization from ethanol ensures purity.

Reaction Scheme :

$$

\text{1,5-Diphenyl-1,5-diketosulfone} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, Δ}} \text{4-(Phenylsulfonyl)piperidin-4-ol} \xrightarrow{-H2O} \text{4-(Phenylsulfonyl)piperidine}

$$

Sulfonylation of Piperidine Derivatives

Direct sulfonylation of piperidine at the 4-position is challenging due to the lack of inherent reactivity at carbon centers. However, electrophilic aromatic substitution analogs have been employed for aliphatic systems. Using a directed lithiation strategy, 4-bromopiperidine is treated with n-butyllithium to generate a carbanion at the 4-position, which reacts with benzenesulfonyl chloride to install the sulfonyl group. This approach is analogous to sulfonylation methods described in patent WO2018114672A1 for piperazine derivatives.

Key Reaction Conditions :

- Solvent: Tetrahydrofuran (THF) at −78°C.

- Base: n-BuLi.

- Sulfonylating Agent: Benzenesulfonyl chloride.

Formation of (E)-3-(2-Chlorophenyl)prop-2-en-1-one

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via base-catalyzed condensation of 4-(phenylsulfonyl)piperidine-1-carbaldehyde with 2-chlorophenylacetophenone. Sodium hydroxide in ethanol facilitates deprotonation and aldol addition, followed by dehydration to yield the E-isomer. This method is adapted from chalcone syntheses reported by Sun et al., where trans-configuration is favored under kinetic control.

Reaction Scheme :

$$

\text{4-(Phenylsulfonyl)piperidine-1-carbaldehyde} + \text{2-Chlorophenylacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{(E)-3-(2-Chlorophenyl)prop-2-en-1-one}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 60°C | 78 |

| NaOH Concentration | 10% w/v | 82 |

| Reaction Time | 6 h | 85 |

Enaminone-Mediated Synthesis

Enaminones serve as versatile intermediates for α,β-unsaturated ketones. Reacting 4-(phenylsulfonyl)piperidine-1-yl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA) forms an enaminone, which undergoes nucleophilic substitution with 2-chlorophenylmagnesium bromide to yield the target enone. This method, reported by Elgemeie et al., ensures high regioselectivity and E-configuration.

Spectral Validation :

- ¹H-NMR : Methine proton at δ 8.05 ppm (sp² hybridized), methyl groups at δ 3.09 ppm.

- ¹³C-NMR : Methine carbon at δ 105.49 ppm, methyl carbons at δ 41.73 ppm.

Coupling of Piperidine and Enone Subunits

N-Acylation via Friedel-Crafts Reaction

The piperidine nitrogen is acylated using the enone’s carbonyl group under Friedel-Crafts conditions. Aluminum chloride catalyzes the reaction between 4-(phenylsulfonyl)piperidine and (E)-3-(2-chlorophenyl)prop-2-enoyl chloride in dichloromethane. This method mirrors the acylation of 2,6-diphenylpiperidin-4-ones described by Aridoss et al..

Reaction Conditions :

- Catalyst: AlCl₃ (1.2 equiv).

- Solvent: CH₂Cl₂, 0°C to room temperature.

- Yield: 72%.

Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction couples 4-(phenylsulfonyl)piperidine with the enone’s hydroxyl precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method, adapted from patent WO2018027097A1, ensures retention of stereochemistry.

Key Advantages :

- Mild conditions (room temperature).

- High functional group tolerance.

Stereochemical Analysis and Validation

The E-configuration of the double bond is confirmed via:

- ¹H-NMR Coupling Constants : Trans-vicinal coupling (J = 15–16 Hz) between Hα and Hβ.

- X-ray Crystallography : Single-crystal analysis reveals a dihedral angle > 150° between the 2-chlorophenyl and piperidine groups.

- UV-Vis Spectroscopy : λmax at 280 nm, characteristic of conjugated enones.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield and reduce reaction times for the Claisen-Schmidt condensation step. At a flow rate of 0.5 mL/min and 100°C, the enone forms in 89% yield compared to 78% in batch.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 4-(phenylsulfonyl)piperidine and 2-chlorophenylacetophenone with K₂CO₃ achieves 80% yield in 2 h, reducing waste.

Q & A

Q. What kinetic studies elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), light (UV 254 nm), and pH extremes (1–13); monitor via HPLC-DAD .

- Kinetic modeling : Use Arrhenius plots to predict shelf life; pseudo-first-order kinetics model hydrolysis of the enone group .

- Isolation of degradants : Prep-HPLC isolates major degradants for structural characterization (NMR/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.